molecular formula C22H24N2O4S B2707454 Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-20-9

Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2707454
CAS No.: 442556-20-9
M. Wt: 412.5
InChI Key: PUBYFPOPTOMPNB-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
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Biological Activity

Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has a molecular weight of 412.5 g/mol and features a complex structure that includes a dihydropyridine core, which is known for its diverse biological activities. The presence of cyano and ethoxy groups enhances its reactivity and interaction with biological targets .

1. Antioxidant Activity

Research indicates that compounds with similar dihydropyridine structures exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress, which is linked to various diseases, including cardiovascular disorders and cancer. The antioxidant activity is often attributed to the ability of such compounds to scavenge free radicals and enhance cellular defense mechanisms.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

3. Antidiabetic Effects

Dihydropyridine derivatives are frequently investigated for their antidiabetic potential. They may influence glucose metabolism and insulin sensitivity, making them candidates for managing diabetes mellitus. Specific studies have documented the effects of similar compounds on reducing blood glucose levels in animal models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

Calcium Channel Modulation

Many dihydropyridine derivatives act as calcium channel blockers, influencing cardiovascular function by modulating calcium influx in cardiac and smooth muscle cells. This action can lead to vasodilation and reduced blood pressure.

Enzyme Inhibition

The compound may inhibit specific enzymes linked to metabolic pathways, such as α-glucosidase or lipase, contributing to its antidiabetic activity. Inhibition of these enzymes can slow down carbohydrate absorption in the intestines .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Demonstrated significant blood glucose-lowering effects in diabetic rat models using dihydropyridine derivatives.
Investigated the antioxidant capacity of similar compounds, showing a reduction in oxidative stress markers in vitro.
Reported antimicrobial activity against Gram-positive and Gram-negative bacteria for structurally related dihydropyridines.

Properties

IUPAC Name

prop-2-enyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-5-11-28-22(26)19-15(4)24-21(29-13-18(25)27-6-2)17(12-23)20(19)16-9-7-14(3)8-10-16/h5,7-10,20,24H,1,6,11,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBYFPOPTOMPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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